Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate

Description

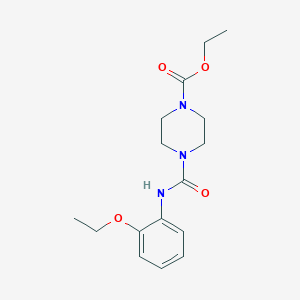

Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate is a piperazine derivative characterized by a carbamoyl group linked to a 2-ethoxyphenyl moiety and an ethyl carboxylate ester at the 4-position of the piperazine ring (Fig. 1). The 2-ethoxy substituent on the phenyl ring introduces steric and electronic effects that influence solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name |

ethyl 4-[(2-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-3-22-14-8-6-5-7-13(14)17-15(20)18-9-11-19(12-10-18)16(21)23-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOVNCVDOOCXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate typically involves the reaction of 2-ethoxyaniline with ethyl chloroformate in the presence of a base to form the intermediate ethyl 2-ethoxyphenylcarbamate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate is widely used in scientific research due to its diverse applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Structural Differences :

- Position of Ethoxy Group: Ethyl 4-((4-ethoxyphenyl)carbamoyl)piperazine-1-carboxylate (): The ethoxy group at the para-position (4-ethoxy) enhances electronic conjugation compared to the ortho-substituted (2-ethoxy) target compound. This positional isomerism may alter binding affinity due to reduced steric hindrance in the para-substituted analog.

Variations in the Linking Group

Carbamoyl vs. Carbonyl/Sulfonyl Groups :

Activity Data :

Piperazine Ring Modifications

Conformational Analysis :

- X-ray crystallography of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () confirms a chair conformation for the piperazine ring, a common feature in bioactive derivatives. Substituents at the 4-position (e.g., ethyl, carboxamide) stabilize this conformation, influencing receptor docking .

- Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]piperazine-1-carboxylate (): A bulky biphenylyloxy group induces ring puckering, which may reduce membrane permeability but increase selectivity for hydrophobic binding pockets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a piperazine ring, which is a common structural motif in many biologically active compounds. The synthesis typically involves the reaction of 2-ethoxyaniline with ethyl chloroformate, followed by reaction with piperazine under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects. The precise pathways involved can vary depending on the target molecule and the specific biological context.

Biological Activities

-

Antitumor Activity :

Research indicates that compounds with similar piperazine structures have demonstrated significant antitumor effects. For instance, studies have shown that piperazine derivatives can inhibit colony formation in cancer cell lines, induce cell cycle arrest, and promote apoptosis . this compound may exhibit similar properties due to its structural characteristics. -

Histone Deacetylase Inhibition :

Compounds featuring a piperazine linkage have been identified as inhibitors of histone deacetylase (HDAC), which plays a crucial role in cancer progression and other diseases. The inhibition of HDAC can lead to altered gene expression profiles that suppress tumor growth . -

Enzyme Interaction :

The compound is also utilized in biochemical assays to study enzyme interactions, particularly in the context of drug discovery and development. Its ability to bind to various enzymes makes it a valuable tool for researchers exploring new therapeutic agents.

Table 1: Summary of Biological Activities

Safety and Toxicology

While the compound shows promising biological activities, safety data indicate potential hazards. Similar compounds have been reported to cause skin and eye irritation, necessitating caution during handling. Proper protective measures should be taken when working with this compound in laboratory settings.

Q & A

Q. Q1. What are the established synthetic routes for Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three key steps:

Piperazine Core Formation : Cyclization of ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine ring .

Carbamoylation : Reaction of the piperazine nitrogen with 2-ethoxyphenyl isocyanate in anhydrous THF, catalyzed by triethylamine, to introduce the carbamoyl group .

Esterification : Coupling the piperazine carboxylate with ethyl chloroformate in dichloromethane at 0–5°C to prevent side reactions .

Critical Conditions :

- Use Boc protection for selective substitution .

- Maintain inert atmosphere (N₂/Ar) to avoid hydrolysis of intermediates.

- Optimize solvent polarity (e.g., DMF for nucleophilic substitution, EtOAc for esterification) .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent integration and coupling patterns (e.g., ethoxy group at δ 1.2–1.4 ppm; piperazine protons at δ 2.5–3.5 ppm) .

- IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ and ester C=O at ~1740 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolves piperazine ring conformation and hydrogen-bonding networks (e.g., CCDC-1990392 protocol) .

Advanced Structure-Activity Relationship (SAR)

Q. Q3. How do structural modifications (e.g., fluorophenyl substitution) impact bioactivity?

Methodological Answer:

Mechanistic Studies

Q. Q4. What methodologies identify molecular targets and mechanisms of action?

Methodological Answer:

- Molecular Docking : Predict binding to enzymes (e.g., acetylcholinesterase) using PDB structures (e.g., 4EY7) .

- Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots .

- Proteomics : SILAC labeling or thermal shift assays to identify protein targets in cell lysates .

Addressing Data Contradictions

Q. Q5. How to resolve discrepancies in reported biological activities (e.g., IC₅₀ variability)?

Methodological Answer:

- Standardization : Use identical assay conditions (e.g., ATP concentration in kinase assays) .

- Replication : Test compounds in triplicate across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or outlier removal (Grubbs’ test) .

Solubility and Formulation

Q. Q6. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Salt Formation : Hydrochloride salts (e.g., 1-(2-pyridyl)piperazine derivatives) enhance solubility at physiological pH .

- Co-Solvents : Use cyclodextrins (20% w/v) or PEG-400 in PBS .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) via solvent evaporation .

In Vivo Efficacy and Toxicity

Q. Q7. How to design preclinical studies to evaluate pharmacokinetics and safety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.